5-bromo-2-(2-hydroxyethoxy)benzamide 5-bromo-2-(2-hydroxyethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 63887-00-3
VCID: VC18688256
InChI: InChI=1S/C9H10BrNO3/c10-6-1-2-8(14-4-3-12)7(5-6)9(11)13/h1-2,5,12H,3-4H2,(H2,11,13)
SMILES:
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

5-bromo-2-(2-hydroxyethoxy)benzamide

CAS No.: 63887-00-3

Cat. No.: VC18688256

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-(2-hydroxyethoxy)benzamide - 63887-00-3

Specification

CAS No. 63887-00-3
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name 5-bromo-2-(2-hydroxyethoxy)benzamide
Standard InChI InChI=1S/C9H10BrNO3/c10-6-1-2-8(14-4-3-12)7(5-6)9(11)13/h1-2,5,12H,3-4H2,(H2,11,13)
Standard InChI Key DKPDJFHVGNUHSL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)N)OCCO

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Bromo-2-(2-hydroxyethoxy)benzamide belongs to the benzamide family, characterized by a benzamide core modified with a bromine atom at the 5-position and a 2-hydroxyethoxy group at the 2-position. The hydroxyethoxy moiety (OCH2CH2OH-\text{OCH}_2\text{CH}_2\text{OH}) introduces polarity, potentially enhancing solubility in aqueous environments compared to simpler brominated benzamides .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number63887-00-3
Molecular FormulaC9H10BrNO3\text{C}_9\text{H}_{10}\text{BrNO}_3
Molecular Weight260.08 g/mol
IUPAC Name5-bromo-2-(2-hydroxyethoxy)benzamide
SMILESC1=CC(=C(C=C1Br)C(=O)N)OCCO
InChIKeyDKPDJFHVGNUHSL-UHFFFAOYSA-N

Synthesis and Preparation

StepReactionReagents/ConditionsYield*
1Amidation of 5-bromo-2-hydroxybenzoic acidNH3_3, DCC, DMAP, DMF70–85%
2O-Alkylation with 2-chloroethanolK2_2CO3_3, DMF, 60°C50–65%

*Theoretical yields based on analogous reactions .

Challenges and Optimization

  • Regioselectivity: Competing alkylation at the amide nitrogen may occur, necessitating protective groups or selective conditions .

  • Purification: The polar hydroxyethoxy group complicates crystallization; silica gel chromatography or HPLC may be required.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water due to the hydroxyethoxy group .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, especially at elevated temperatures .

Table 3: Predicted Physicochemical Data

PropertyValue
LogP (Partition Coefficient)1.8 (estimated)
Melting Point180–190°C (decomposition)
pKa (Hydroxyl)~10.5

Recent Research and Future Directions

Antimicrobial Studies

While 5-bromo-2-(2-hydroxyethoxy)benzamide itself is understudied, analogs like N-(benzyl carbamothioyl)-2-hydroxybenzamides exhibit broad-spectrum activity against Bacillus subtilis (MIC 12.5 µg/mL) and Mycobacterium chlorophenolicum (MIC 25 µg/mL) . Structural modifications to the hydroxyethoxy chain could modulate target binding.

Synthetic Chemistry Opportunities

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, as demonstrated for related hydrazones .

  • Enzymatic Catalysis: Lipases or esterases could enable greener etherification steps .

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